N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride involves the reaction of 2,6-dichlorobenzylamine with cyanamide under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of various chemical reactions and to develop new synthetic methodologies.
Biology: The compound is used in biological studies to understand its effects on different biological systems, particularly its tremorogenic properties.
Mechanism of Action
The mechanism of action of N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride involves its interaction with dopaminergic pathways. The compound produces tremors by affecting the central dopaminergic system, and its effects can be antagonized by dopamine receptor agonists such as L-dopa and apomorphine . The tremorogenic action is believed to arise from an area rostral to the inferior colliculi, and it involves dopaminergic pathways .
Comparison with Similar Compounds
N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride is compared with other tremorogenic agents such as oxotremorine. Unlike oxotremorine, LON-954 does not produce akinesia, muscle rigidity, antinociceptive activity, parasympathomimetic effects, or marked hypothermia . This makes it a more specific compound for studying tremors and detecting anti-Parkinson drugs. Similar compounds include other benzylimidoylurea derivatives, which also exhibit tremorogenic properties .
Properties
CAS No. |
63504-15-4 |
---|---|
Molecular Formula |
C9H10Cl3N3O |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
[2-(2,6-dichlorophenyl)ethanimidoyl]urea;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(12)14-9(13)15;/h1-3H,4H2,(H4,12,13,14,15);1H |
InChI Key |
AIROWKHOMTWHBV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C/C(=N/C(=O)N)/N)Cl.Cl |
SMILES |
C1=CC(=C(C(=C1)Cl)CC(=NC(=O)N)N)Cl.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=N)NC(=O)N)Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LON 954 N-carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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